molecular formula C18H23N5O2 B4955173 ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate

ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate

Cat. No. B4955173
M. Wt: 341.4 g/mol
InChI Key: WJWLQVQWYVERIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate, also known as EMPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to DNA damage and apoptosis in cancer cells. ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate has been shown to have various biochemical and physiological effects on the body. Studies have shown that ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate can induce apoptosis in cancer cells, inhibit the activity of topoisomerase II, and inhibit the activity of acetylcholinesterase. ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate is its relatively simple and cost-effective synthesis method. This makes it an attractive option for researchers who are looking for a potent anti-cancer agent or a treatment for neurological disorders. However, one of the limitations of ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate is its potential toxicity. Studies have shown that ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate can be toxic to normal cells at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate. One of the most promising directions is the development of ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate-based drugs for the treatment of cancer and neurological disorders. Researchers are also exploring the use of ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate in combination with other drugs to enhance its anti-cancer properties. Another future direction is the study of the mechanism of action of ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate, which could lead to the development of more potent and specific drugs. Finally, researchers are also exploring the use of ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate in other fields of scientific research, such as agriculture and environmental science.
Conclusion:
ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate is relatively simple and cost-effective, making it an attractive option for researchers. ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate has been extensively studied for its potential applications in cancer research and the treatment of neurological disorders. Its mechanism of action involves the inhibition of certain enzymes and proteins in the body. ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate has various biochemical and physiological effects on the body, but its potential toxicity can limit its use in certain applications. There are several future directions for the study of ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate, including the development of ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate-based drugs and the study of its mechanism of action.

Synthesis Methods

The synthesis of ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate involves the reaction of piperidine with ethyl 4-amino-1,2,4-triazine-3-carboxylate in the presence of a catalyst. The resulting product is then treated with 2-methylphenyl isocyanate to obtain ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate. The synthesis method is relatively simple and cost-effective, making it an attractive option for researchers.

Scientific Research Applications

Ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate is in the field of cancer research. Studies have shown that ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate has potent anti-cancer properties and can induce apoptosis in cancer cells. ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 4-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-3-25-18(24)23-10-8-14(9-11-23)20-17-21-16(12-19-22-17)15-7-5-4-6-13(15)2/h4-7,12,14H,3,8-11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWLQVQWYVERIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=NC(=CN=N2)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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